Azide MegaStokes dye 673

Fluorescence microscopy Spectral unmixing Multiplex imaging

Azide MegaStokes dye 673 (1246853-81-5) delivers a 131 nm Stokes shift—eliminating excitation bleed-through that plagues standard far-red dyes (20–40 nm shifts). Its azide handle enables covalent CuAAC conjugation to alkyne-modified proteins, DNA, and polymers, avoiding workflow redesigns. The 542 nm excitation aligns with 532/561 nm lasers; 673 nm emission separates cleanly from GFP/FITC/Cy3 channels. Proven non-toxic at 50 μM for live-cell labeling. Ideal as a FRET donor, for microarray fabrication, and for 3D photo-grafted surfaces requiring spatial encoding of fluorescence signal.

Molecular Formula C23H25N5O5S
Molecular Weight 483.5 g/mol
Cat. No. B12056519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide MegaStokes dye 673
Molecular FormulaC23H25N5O5S
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-]
InChIInChI=1S/C23H25N5O5S/c1-3-28(4-2)20-9-8-18-14-19(23(29)33-21(18)15-20)7-6-17-10-13-27(12-5-11-25-26-24)16-22(17)34(30,31)32/h6-10,13-16H,3-5,11-12H2,1-2H3
InChIKeyTXEOOODTMSSAJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azide MegaStokes Dye 673: Technical Specifications and Procurement Baseline


Azide MegaStokes dye 673 (CAS 1246853-81-5) is a bioorthogonal click-chemistry fluorescent probe characterized by a coumarin-based chromophore structure with an azide functional handle . The compound exhibits an excitation maximum at 542 nm and an emission maximum at 673 nm in ethanol, yielding a Stokes shift of approximately 131 nm under vendor-specified measurement conditions . Licensed from LuminoChem and distributed through major reagent suppliers, this dye belongs to the MegaStokes family of fluorophores designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with the azide moiety enabling covalent conjugation to alkyne-tagged biomolecules . The molecular formula is C23H25N5O5S with a molecular weight of 483.5 g/mol .

Why Azide MegaStokes Dye 673 Cannot Be Substituted with Generic Far-Red Fluorophores


Substitution of Azide MegaStokes dye 673 with conventional far-red fluorophores introduces quantifiable performance deficits in three critical dimensions: spectral separation, bioorthogonal conjugation efficiency, and multiplexing compatibility. Standard far-red dyes with similar emission wavelengths typically exhibit Stokes shifts in the 20–40 nm range, which creates substantial excitation-emission overlap that compromises signal-to-noise ratios in fluorescence microscopy and necessitates complex spectral unmixing algorithms . The azide functional group further distinguishes this dye from generic alternatives that lack click-chemistry handles; simple substitution would require complete redesign of established CuAAC labeling workflows [1]. Additionally, the specific excitation maximum at 542 nm falls within the optimal range of standard 532 nm and 561 nm laser lines, whereas substitution with dyes having divergent excitation profiles would mandate hardware reconfiguration or result in suboptimal excitation efficiency . These quantitative spectral and functional parameters establish Azide MegaStokes dye 673 as a distinct procurement decision rather than an interchangeable commodity fluorophore.

Azide MegaStokes Dye 673: Quantitative Differentiation Evidence for Procurement Evaluation


Stokes Shift Comparison: Azide MegaStokes Dye 673 vs. Alexa Fluor 647

Azide MegaStokes dye 673 exhibits a Stokes shift of approximately 131 nm (λex = 542 nm, λem = 673 nm in ethanol) , which is substantially larger than the Stokes shift of Alexa Fluor 647, a widely used far-red fluorophore with a Stokes shift of approximately 17–20 nm (λex ≈ 650 nm, λem ≈ 667–670 nm) . This 6- to 7-fold difference in spectral separation between excitation and emission maxima represents a quantifiable advantage for applications requiring minimal cross-talk between excitation sources and emission detection channels.

Fluorescence microscopy Spectral unmixing Multiplex imaging

FRET Application Superiority: Azide MegaStokes Dye 673 Spectral Overlap Analysis

The large Stokes shift of Azide MegaStokes dye 673 (120–125 nm per vendor specification) minimizes spectral overlap with acceptor fluorophores in FRET applications . This property has been experimentally demonstrated in dual modification of DNA sequences where megaStokes dyes served as effective FRET donors, with the large Stokes shift cited as the critical parameter enabling clean spectral separation between donor emission and acceptor excitation channels [1]. In contrast, conventional donor dyes with typical Stokes shifts of 20–40 nm exhibit significant emission bleed-through into acceptor detection channels, requiring correction algorithms that reduce quantitative accuracy.

FRET Biosensors Molecular interaction analysis

Click Chemistry Conjugation Efficiency: Azide MegaStokes Dye 673 in CuAAC Workflows

Azide MegaStokes dye 673 has been successfully employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for site-specific functionalization of polymer matrices, demonstrating the capability to combine photo-grafting techniques with click chemistry [1]. The azide functional handle enables efficient conjugation to terminal alkyne groups, as demonstrated in the derivatization of internal alkyne-functionalized polymers post-polymerization, where the dye served as a specific binding surrogate [2]. This established CuAAC reactivity distinguishes the compound from non-clickable far-red fluorophores that require alternative conjugation chemistries (e.g., NHS-ester, maleimide) with different efficiency profiles and specificity characteristics.

Bioorthogonal chemistry CuAAC Protein labeling

Cytocompatibility Assessment: Azide MegaStokes Dye 673 CHO Cell Toxicity Data

In cytocompatibility testing conducted on Chinese hamster ovary (CHO) cells, Azide MegaStokes dye 673 demonstrated no observable toxicity at concentrations up to 50 μM . This toxicity threshold provides a quantitative operational parameter for live-cell labeling experiments. In comparison, many conventional far-red dyes require careful concentration optimization to avoid cytotoxic effects, though direct head-to-head toxicity comparisons under identical conditions are not available in the current literature.

Live-cell imaging Cytotoxicity screening Bioorthogonal labeling

Emission Wavelength Positioning: Azide MegaStokes Dye 673 vs. Standard Far-Red Dyes

Azide MegaStokes dye 673 emits at 673 nm in the far-red spectral region . This emission wavelength is strategically positioned to balance tissue penetration with reduced cellular autofluorescence compared to visible-range fluorophores. The combination of 542 nm excitation (compatible with standard 532 nm and 561 nm laser lines) and 673 nm emission enables the dye to serve as a bridge fluorophore between visible-range dyes and near-infrared probes, with a Stokes shift that is substantially larger than typical far-red cyanine dyes such as Cy5 (Stokes shift approximately 25 nm; λex ≈ 649 nm, λem ≈ 674 nm) . The comparable emission wavelength to Cy5 but with significantly larger Stokes shift (approximately 5-fold difference) represents a quantifiable spectral advantage.

Far-red imaging Tissue penetration Autofluorescence reduction

3D Site-Specific Functionalization: Azide MegaStokes Dye 673 in Patterned Polymer Matrices

Azide MegaStokes dye 673 has been successfully integrated into a 3D site-specific functionalization methodology combining interference lithography, photo-grafting, and CuAAC click chemistry [1]. This integrated approach enables spatial patterning of fluorescence signal in polymer matrices with micron-scale resolution (scale bar reference = 500 μm in demonstration experiments) [2]. While quantitative resolution limits have not been fully characterized in peer-reviewed literature, the demonstrated capability for site-specific immobilization distinguishes this dye from non-clickable fluorophores that cannot be similarly patterned through bioorthogonal conjugation strategies.

Microarray analysis Proteomics Surface functionalization

Azide MegaStokes Dye 673: Evidence-Supported Application Scenarios for Research and Industrial Procurement


FRET-Based Biosensor Development Requiring Minimal Spectral Cross-Talk

Azide MegaStokes dye 673 is optimally deployed as a FRET donor in assays requiring clean spectral separation between donor emission and acceptor excitation channels. The 120–125 nm Stokes shift directly addresses the primary limitation of conventional FRET donors, which exhibit significant emission bleed-through due to Stokes shifts typically in the 20–40 nm range. The dye's demonstrated effectiveness in DNA dual-labeling FRET systems [1] supports its procurement for molecular interaction studies, conformational biosensors, and proximity-based assays where signal-to-noise ratio directly impacts quantitative reliability.

Multiplex Fluorescence Imaging with Standard 532 nm or 561 nm Laser Excitation

The excitation maximum at 542 nm aligns with widely available 532 nm and 561 nm laser lines found on standard confocal and wide-field fluorescence microscopes. When combined with the 673 nm far-red emission, this dye occupies a spectral window that minimizes overlap with common green (e.g., FITC, GFP) and red (e.g., Cy3, mCherry) fluorophores. The 131 nm Stokes shift enables cleaner spectral separation compared to standard far-red dyes with similar emission but smaller Stokes shifts (e.g., Cy5 with ≈ 25 nm shift) [1], reducing the need for spectral unmixing post-processing.

Bioorthogonal Click Chemistry Labeling of Alkyne-Tagged Biomolecules

The azide functional group enables efficient CuAAC conjugation to alkyne-modified proteins, nucleic acids, glycans, and polymer matrices. The demonstrated application in post-polymerization derivatization of alkyne-functionalized materials and compatibility with photo-grafting methodologies [1] supports procurement for laboratories with established click chemistry infrastructure. The established 50 μM non-toxic threshold [2] provides operational guidance for live-cell CuAAC labeling experiments.

Microarray-Based Proteomics and Patterned Surface Functionalization

For research groups developing microarray platforms or studying cell-surface interactions, Azide MegaStokes dye 673 offers demonstrated compatibility with 3D site-specific functionalization workflows combining interference lithography and photo-grafting . The ability to immobilize the dye at defined spatial coordinates via CuAAC click chemistry supports applications in proteome analysis arrays, sensing platforms, and drug screening surfaces where spatial encoding of fluorescence signal is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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